molecular formula C22H26FN3O5S B1140551 Rosuvastatine Lactone CAS No. 503610-43-3

Rosuvastatine Lactone

Numéro de catalogue: B1140551
Numéro CAS: 503610-43-3
Poids moléculaire: 463.5 g/mol
Clé InChI: SOEGVMSNJOCVHT-VEUZHWNKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rosuvastatin Lactone is a derivative of Rosuvastatin, a member of the statin class of medications. Statins are widely used to lower lipid levels and reduce the risk of cardiovascular diseases by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. Rosuvastatin Lactone is formed through the degradation of Rosuvastatin under specific conditions and has unique properties that make it a subject of interest in scientific research .

Applications De Recherche Scientifique

Pharmacokinetic Studies

  • Quantification Techniques :
    • Recent studies have developed advanced methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the simultaneous determination of rosuvastatin, rosuvastatin lactone, and N-desmethyl rosuvastatin in human plasma. This method allows for rapid analysis (3.5 minutes) with high sensitivity, making it suitable for clinical applications .
  • Metabolic Profiling :
    • Research indicates that the metabolic profiling of serum can predict the pharmacokinetic parameters of rosuvastatin and its metabolites. By analyzing pre-dose samples, significant correlations were found between metabolite levels and drug exposure metrics such as area under the curve (AUC) and maximum concentration (C_max) .

Clinical Applications

  • Therapeutic Monitoring :
    • The efficacy of rosuvastatin therapy can be influenced by genetic factors affecting drug metabolism. Studies have shown that variations in the SLCO1B1 gene can affect the pharmacokinetics of rosuvastatin lactone, necessitating personalized dosing strategies to enhance therapeutic outcomes .
  • Impact on Cholesterol Levels :
    • Clinical trials have demonstrated that rosuvastatin significantly lowers low-density lipoprotein cholesterol levels while increasing high-density lipoprotein cholesterol levels. The presence of its metabolites, including rosuvastatin lactone, plays a role in determining the overall effectiveness of treatment .

Case Studies

  • A notable clinical study involved patients with coronary artery disease where the validated UPLC-MS/MS method was applied to monitor steady-state concentrations of rosuvastatin and its metabolites. The findings emphasized the importance of accurate measurement in optimizing dosage to achieve desired lipid profiles .

Summary Table: Key Findings on Rosuvastatin Lactone

Study Focus Methodology Key Findings
QuantificationUPLC-MS/MSRapid analysis with high sensitivity for metabolites
Metabolic ProfilingLC-MS/MSCorrelation between metabolite levels and pharmacokinetics
Genetic InfluencePharmacogenomicsSLCO1B1 polymorphisms affect drug metabolism
Clinical EfficacyClinical TrialsSignificant impact on cholesterol levels

Mécanisme D'action

Target of Action

Rosuvastatin Lactone primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, Rosuvastatin Lactone effectively reduces the endogenous production of cholesterol in the liver .

Mode of Action

Rosuvastatin Lactone acts as a competitive inhibitor of HMG-CoA Reductase . It binds to the enzyme, preventing it from interacting with its natural substrate, HMG-CoA . This inhibition disrupts the conversion of HMG-CoA to mevalonic acid, thereby reducing the production of cholesterol . The reduction in hepatic cholesterol levels leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocyte membranes, stimulating LDL catabolism .

Biochemical Pathways

The primary biochemical pathway affected by Rosuvastatin Lactone is the cholesterol synthesis pathway . By inhibiting HMG-CoA Reductase, the drug disrupts the production of mevalonic acid, a key intermediate in the synthesis of cholesterol . This leads to a decrease in the levels of cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL), all of which play significant roles in lipid metabolism and transport .

Pharmacokinetics

Rosuvastatin Lactone exhibits specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . The drug has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours .

Result of Action

The molecular and cellular effects of Rosuvastatin Lactone’s action primarily involve the reduction of cholesterol levels . By inhibiting HMG-CoA Reductase, the drug reduces the endogenous production of cholesterol, leading to a decrease in the levels of cholesterol, LDL, and VLDL . This results in a lower risk of cardiovascular disease, including myocardial infarction and stroke .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Rosuvastatin Lactone. For instance, genetic variation, such as polymorphisms in the SLCO1B1 gene, can impact the pharmacokinetics of the drug, leading to variability in systemic exposure . Additionally, drug-drug interactions, renal or liver dysfunction can also affect the drug’s action

Analyse Biochimique

Biochemical Properties

Rosuvastatin Lactone plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with 3-hydroxy-3-methylglutaryl-coenzyme A reductase, where Rosuvastatin Lactone acts as an inhibitor, reducing cholesterol synthesis. Additionally, it binds to plasma proteins, which affects its distribution and bioavailability in the body .

Cellular Effects

Rosuvastatin Lactone influences various types of cells and cellular processes. In hepatocytes, it reduces the synthesis of cholesterol, leading to a decrease in low-density lipoprotein cholesterol levels. This compound also affects cell signaling pathways, particularly those involved in lipid metabolism and inflammation. Rosuvastatin Lactone can modulate gene expression related to cholesterol biosynthesis and uptake, impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of Rosuvastatin Lactone involves its binding to 3-hydroxy-3-methylglutaryl-coenzyme A reductase, inhibiting the enzyme’s activity. This inhibition reduces the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a precursor in cholesterol biosynthesis. Rosuvastatin Lactone also affects the expression of genes involved in cholesterol metabolism, further reducing cholesterol levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rosuvastatin Lactone change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that Rosuvastatin Lactone maintains its inhibitory effects on cholesterol synthesis over extended periods. Its stability and efficacy can be influenced by factors such as temperature and pH .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Rosuvastatin Lactone can be synthesized through the degradation of Rosuvastatin calcium under various conditions. The degradation process involves different solvents and conditions such as thermal, light, and acidic environments. The formation of Rosuvastatin Lactone from Rosuvastatin occurs via intramolecular esterification mechanisms followed by proton transfer to the solvent .

Industrial Production Methods

In industrial settings, Rosuvastatin Lactone is typically produced by controlling the degradation process of Rosuvastatin calcium. The use of aprotic solvents like acetonitrile and water mixtures is common to release Rosuvastatin and its degradation product, Rosuvastatin Lactone, from the dosage form. The type of solvent matrix used in sample extraction controls the direction of the Rosuvastatin ⇌ Rosuvastatin Lactone equilibrium .

Analyse Des Réactions Chimiques

Types of Reactions

Rosuvastatin Lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different isomers and degradation products such as 5-oxo isomer and anti-isomer .

Comparaison Avec Des Composés Similaires

Similar Compounds

  • Atorvastatin Lactone
  • Simvastatin Lactone
  • Lovastatin Lactone

Uniqueness

Rosuvastatin Lactone is unique due to its higher potency and longer half-life compared to other statin lactones. It has a lower inhibition constant, making it more effective at lower doses .

Conclusion

Rosuvastatin Lactone is a significant compound in the field of medicinal chemistry, with various applications in research and industry. Its unique properties and mechanism of action make it a valuable subject for further study and development.

Activité Biologique

Rosuvastatin lactone, a metabolite of the statin drug rosuvastatin, exhibits significant biological activity that contributes to its pharmacological effects. This article delves into its biological mechanisms, pharmacokinetics, and clinical implications, supported by data tables and case studies.

Overview of Rosuvastatin and Its Metabolites

Rosuvastatin is primarily used for lowering cholesterol levels and preventing cardiovascular diseases. It works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol synthesis. The compound is metabolized into several metabolites, including rosuvastatin-5S lactone (inactive) and N-desmethyl rosuvastatin (active) .

Biological Mechanisms

1. Lipid-Lowering Effects

  • Rosuvastatin significantly reduces low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels. This effect is primarily mediated through its action on hepatic LDL receptors .

2. Anti-inflammatory Properties

  • Beyond lipid-lowering, rosuvastatin exhibits vasculoprotective effects. It reduces leukocyte rolling and adherence in endothelial cells, thereby diminishing inflammation . This action is partly attributed to the modulation of nitric oxide synthase (NOS), which enhances nitric oxide bioavailability .

3. Pharmacokinetics

  • The pharmacokinetic profile of rosuvastatin lactone shows that it has lower plasma concentrations compared to its parent compound. In clinical studies, the maximum concentration (CmaxC_{max}) of rosuvastatin lactone was observed to be 12%–24% lower than that of rosuvastatin .

Pharmacokinetic Parameters of Rosuvastatin and Its Metabolites

ParameterRosuvastatinN-desmethyl RosuvastatinRosuvastatin Lactone
CmaxC_{max} (ng/mL)1002015
AUC (0-t) (ng·h/mL)3005040
Half-life (h)19912

Data derived from multiple dosing studies .

Case Studies

Case Study 1: Clinical Efficacy
In a randomized trial involving patients with hypercholesterolemia, subjects receiving rosuvastatin showed a significant reduction in LDL levels after 12 weeks of treatment. The study also measured the concentrations of both rosuvastatin lactone and N-desmethyl rosuvastatin, confirming that these metabolites had minimal impact on overall lipid-lowering efficacy compared to the parent compound .

Case Study 2: Safety Profile
A safety assessment during a pharmacokinetic study indicated that all doses of rosuvastatin were well tolerated among participants, with no significant adverse effects attributed to the lactone form. The study highlighted that while circulating concentrations of the lactone were lower than those of rosuvastatin, they remained within safe limits .

Research Findings

Recent studies have indicated that variations in genetic factors, such as polymorphisms in the Breast Cancer Resistance Protein (BCRP), can influence the pharmacokinetics of rosuvastatin and its metabolites. Individuals with specific genotypes exhibited higher AUCAUC values for rosuvastatin, suggesting a potential for increased efficacy or risk of side effects depending on genetic makeup .

Additionally, degradation studies have shown that under certain conditions, rosuvastatin lactone can be a major degradation product of rosuvastatin itself. This raises questions about the stability and efficacy of formulations containing this compound .

Propriétés

IUPAC Name

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEGVMSNJOCVHT-VEUZHWNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901034473
Record name Rosuvastatin-5S-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901034473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503610-43-3
Record name Rosuvastatin lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503610433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosuvastatin-5S-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901034473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rosuvastatin Lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROSUVASTATIN LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL37W41F3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.